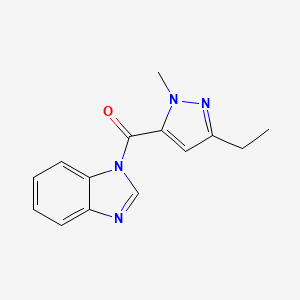
5-Octylthiophene-2-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octylthiophene-2-carbodithioic acid: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of laboratory synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-Octylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Octylthiophene-2-carbodithioic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique electronic properties .
Biology: In biology, thiophene derivatives have been studied for their potential as antimicrobial and anticancer agents. The unique structure of thiophene allows for interactions with biological targets that can inhibit the growth of harmful cells .
Medicine: In medicine, thiophene derivatives are explored for their potential therapeutic applications. For example, some thiophene-based compounds have shown promise as anti-inflammatory and analgesic agents .
Industry: In industry, this compound is used in the production of organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of 5-Octylthiophene-2-carbodithioic acid involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form coordination complexes with transition metals, which can influence the compound’s reactivity and biological activity . Additionally, the carbodithioic acid group can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Comparación Con Compuestos Similares
- Thiophene-2-carboxylic acid
- 5-Acetylthiophene-2-carboxylic acid
- 2,5-Diphenyl-1,3-oxazoline
Comparison: 5-Octylthiophene-2-carbodithioic acid is unique due to its octyl side chain and carbodithioic acid functional group. These features confer distinct properties such as increased hydrophobicity and enhanced metal-binding capabilities compared to other thiophene derivatives .
Propiedades
Número CAS |
921221-50-3 |
|---|---|
Fórmula molecular |
C13H20S3 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
5-octylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C13H20S3/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
Clave InChI |
FTASVSHXWZRUDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(S1)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)
